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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463

Disclaimer: The compound "LAS195319" did not yield specific results in public scientific
databases. This guide focuses on "Lasofoxifene," a selective estrogen receptor modulator
(SERM) with the "LAS" prefix, which is a plausible intended subject of inquiry for cancer
research.

Introduction

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM)
that has demonstrated significant potential as a research tool and therapeutic agent in the field
of cancer biology, particularly for estrogen receptor-positive (ER+) breast cancer.[1] It exhibits
high-affinity binding to both estrogen receptor alpha (ERa) and estrogen receptor beta (ERp),
acting as an antagonist in breast tissue to inhibit the proliferation of cancer cells.[1] Notably,
lasofoxifene has shown efficacy in preclinical models of breast cancer with and without
activating mutations in the estrogen receptor 1 gene (ESR1), a common mechanism of
resistance to standard endocrine therapies.[2] This guide provides an in-depth overview of
Lasofoxifene's mechanism of action, preclinical and clinical data, and detailed experimental
protocols for its use as a research tool.

Mechanism of Action

Lasofoxifene exerts its anti-cancer effects by competitively binding to the estrogen receptor,
primarily ERa, which is a key driver of proliferation in the majority of breast cancers.[3] In
breast cancer cells, this binding blocks the receptor's interaction with estrogen, its natural
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ligand. This antagonism of ERa prevents the conformational changes required for the receptor
to activate the transcription of genes involved in cell growth and proliferation.[1]

A critical aspect of Lasofoxifene's mechanism is its activity against ESR1 mutations. These
mutations, often found in the ligand-binding domain of ERa, can lead to constitutive, estrogen-
independent receptor activity, thereby driving resistance to aromatase inhibitors.[4]
Lasofoxifene has been shown to bind to these mutant ERa proteins with high affinity, stabilizing
an antagonist conformation and inhibiting their constitutive activity.[4][5] This leads to a
reduction in tumor growth and metastasis in preclinical models of endocrine-resistant breast
cancer.[4]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of
Lasofoxifene in breast cancer.

Table 1: Preclinical Efficacy of Lasofoxifene in Xenograft
Models
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Model Treatment Outcome Result Citation
) Significantly
Lasofoxifene (5 ] i
MCF7 Y537S Primary Tumor more effective
and 10 mg/kg) [6]
Xenograft Growth than fulvestrant
vs. Fulvestrant
at both doses.
i Significantly
Lasofoxifene (5 ) i
MCF7 D538G Primary Tumor more effective
and 10 mg/kg) (6]
Xenograft Growth than fulvestrant
vs. Fulvestrant
at both doses.
Significantly
inhibited
Lasofoxifene (5 ) metastasis at
MCF7 Y537S Lung and Liver
and 10 mg/ml) ) both doses, [6]
Xenograft Metastasis
vs. Fulvestrant whereas
fulvestrant did
not.
) Significantly
Lasofoxifene (5 ) o
MCF7 D538G Lung and Liver inhibited
and 10 mg/ml) ) ] [6]
Xenograft Metastasis metastasis at
vs. Fulvestrant
both doses.
Lasofoxifene +/-
palbociclib
Lasofoxifene +/- significantly
Letrozole- o )
] Palbociclib vs. Primary Tumor reduced tumor
resistant MCF7 [7]
Fulvestrant +/- Growth growth versus
LTLT Xenograft o ]
Palbociclib vehicle;
fulvestrant did
not.
Letrozole- Lasofoxifene + Significantly
resistant MCF7 Palbociclib vs. Bone Metastases fewer bone [8]
LTLT Xenograft Vehicle metastases.
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Table 2: Clinical Efficacy of Lasofoxifene in ER+/HER2-
Metastatic Breast Cancer with ESR1 Mutations (ELAINE
1 & 2 Trials)
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Trial Treatment Endpoint Result Citation
) Median 5.6 months vs.
Lasofoxifene vs. _
ELAINE 1 Progression-Free 3.7 months [2][9]
Fulvestrant ]
Survival (PFS) (P=0.138)
Objective
13.2% vs. 2.9%
Response Rate [2][10]
(P=0.124)
(ORR)
Clinical Benefit
36.5% vs. 21.6%
Rate (CBR) at 24 [2]
(P=0.117)
weeks
PFS at 12
30.7%vs. 14.1%  [2]
months
Change in ESR1 _
Decrease in
Mutant Allele )
) 82.9% of patients
Fraction (MAF) ] [2]
) vs. 61.5% with
from baseline to
fulvestrant.
week 8
) Median
Lasofoxifene + ) ~13 months
ELAINE 2 o Progression-Free [11][12][13]
Abemaciclib ] (56.0 weeks)
Survival (PFS)
Objective
Response Rate 55.6% [11][12]
(ORR)
Clinical Benefit
Rate (CBR) at24 65.5% [11][12]
weeks
Change in ESR1
Mutant Allele Decrease in
Fraction (MAF) 80.8% of [11][12]
from baseline to patients.
week 4
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Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the
efficacy of Lasofoxifene.

Protocol 1: In Vitro Cell Proliferation Assay

This protocol describes how to assess the anti-proliferative effects of Lasofoxifene on ER+
breast cancer cell lines such as MCF-7.

e Cell Culture:

o Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum
(FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[14]

o For experiments, switch to a phenol red-free medium with charcoal-stripped FBS to
remove exogenous estrogens.[15]

e Treatment:

o Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere
overnight.

o Prepare a serial dilution of Lasofoxifene in the appropriate vehicle (e.g., DMSO).

o Treat the cells with varying concentrations of Lasofoxifene for 72-96 hours. Include a
vehicle-only control.

o Cell Viability Assessment (MTS Assay):

o Add MTS reagent to each well according to the manufacturer's instructions and incubate
for 1-4 hours.

o Measure the absorbance at 490 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control and plot dose-
response curves to determine the IC50 value.
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Protocol 2: Western Blot for ERa Expression

This protocol details the procedure for measuring the levels of ERa protein in breast cancer
cells following treatment with Lasofoxifene.

e Protein Extraction:
o Culture and treat MCF-7 cells with Lasofoxifene as described in Protocol 1.
o Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
o Determine the protein concentration of the lysates using a BCA assay.

e SDS-PAGE and Protein Transfer:
o Separate equal amounts of protein (20-30 pg) on an SDS-polyacrylamide gel.
o Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for
1 hour at room temperature.[16]

o Incubate the membrane with a primary antibody against ERa (e.g., clone 1D5 or AER311)
overnight at 4°C.[17]

o Wash the membrane with TBST and incubate with an HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.[16]

o Use a loading control, such as [3-actin, to normalize for protein loading.[16]

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines the methodology for evaluating the anti-tumor activity of Lasofoxifene in a
mouse xenograft model of ER+ breast cancer.[4][18]

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3049727/
https://www.researchgate.net/figure/Western-blot-analysis-of-estrogen-receptor-expression-detected-with-different-antibodies_fig1_12596399
https://pmc.ncbi.nlm.nih.gov/articles/PMC3049727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3049727/
https://pubmed.ncbi.nlm.nih.gov/33980285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8117302/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Cell Preparation and Implantation:

o Use luciferase-GFP tagged MCF7 cells, including wild-type and those with ESR1
mutations (e.g., Y537S, D538G).

o Inject 250,000 cells suspended in Matrigel into the mammary ducts of female
immunodeficient mice (e.g., NSG mice).[18]

e Treatment:
o Once tumors are established, randomize the mice into treatment groups.

o Administer Lasofoxifene orally at the desired dose (e.g., 5 or 10 mg/kg daily). Include a
vehicle control group and a comparator arm (e.g., fulvestrant).

e Tumor Growth and Metastasis Monitoring:

o Monitor primary tumor growth weekly using bioluminescence imaging after injecting the

mice with luciferin.[18]
o At the end of the study, measure the terminal tumor weight.

o Assess metastasis by performing ex vivo bioluminescence imaging of organs such as the
lungs, liver, and bone.[4]

Protocol 4: Immunohistochemistry for Ki67

This protocol describes the staining and analysis of the proliferation marker Ki67 in tumor
tissue from xenograft models or patient samples.

o Tissue Preparation:
o Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.
o Cut 4-um thick sections and mount them on positively charged slides.[19]

e Staining:

o Deparaffinize and rehydrate the tissue sections.
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[e]

Perform heat-induced epitope retrieval (e.g., using EDTA buffer, pH 9.0).[20]

o

Incubate the sections with a primary antibody against Ki67 (e.g., clone MIB1).[20]

[¢]

Use a polymer-based detection system and a chromogen (e.g., DAB) to visualize the
staining.[20]

[¢]

Counterstain with hematoxylin.
e Scoring:
o Count the percentage of invasive tumor cells with positive nuclear staining for Ki67.

o Itis recommended to count at least 500-1000 cells in areas with the highest proliferation
("hot spots™).[20]

Visualizations
Signaling Pathway

Caption: Lasofoxifene's mechanism of action in an ER+ breast cancer cell.

Experimental Workflow
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Caption: A typical experimental workflow for evaluating Lasofoxifene.
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 To cite this document: BenchChem. [Lasofoxifene (LAS195319): A Technical Guide for
Cancer Biology Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542463#las195319-as-a-research-tool-for-cancer-
biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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